1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Description
This compound is a boronic acid-containing indole derivative with a tert-butyl ester group at the 1-position and a 3-(1,3-dioxolan-2-yl)propyl substituent at the 5-position of the indole core. Its molecular structure includes a boronate moiety, which is critical for its role as a protease inhibitor intermediate, particularly in medicinal chemistry applications targeting enzymes like thrombin or factor Xa . The 1,3-dioxolane group enhances solubility in polar solvents, while the tert-butyl ester provides steric protection for the carboxylic acid group during synthetic processes .
Properties
IUPAC Name |
[5-[3-(1,3-dioxolan-2-yl)propyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO6/c1-19(2,3)27-18(22)21-15-8-7-13(5-4-6-17-25-9-10-26-17)11-14(15)12-16(21)20(23)24/h7-8,11-12,17,23-24H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMWPGLVDKTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CCCC3OCCO3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723247 | |
| Record name | {1-(tert-Butoxycarbonyl)-5-[3-(1,3-dioxolan-2-yl)propyl]-1H-indol-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906000-55-3 | |
| Record name | {1-(tert-Butoxycarbonyl)-5-[3-(1,3-dioxolan-2-yl)propyl]-1H-indol-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boron trifluoride (BF3) as reagents. The dioxolane moiety can be formed through the reaction of aldehydes with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The boronic acid group can be reduced to borane derivatives.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of boronic acids.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted dioxolanes.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with an indole ring, a carboxylic acid group, and a boron-containing moiety. It has a molecular formula of C19H26BNO6 and a molecular weight of 375.22 g/mol.
Chemical Properties
- CAS Number 906000-55-3
- Molecular Weight 375.22
- Molecular Formula C19H26BNO6
- Boiling Point 557.4ºC at 760 mmHg
- Density 1.23g/cm3
- Flash Point 290.9ºC
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis processes.
Potential Applications
1H-Indole-1-carboxylic acid derivatives may exhibit diverse biological activities. The compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. The presence of the boron atom allows for further functionalization. The unique structural features of 1H-Indole-1-carboxylic acid derivatives make them suitable for various applications.
Related Compounds
Several compounds share structural similarities with 1H-Indole-1-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxyindoleacetic Acid | Indole ring with hydroxyl group | Neurotransmitter metabolite |
| Indomethacin | Indole ring with acetic acid | Non-steroidal anti-inflammatory drug |
| Serotonin | Indole ring with amine side chain | Neurotransmitter involved in mood regulation |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity. The indole ring can interact with various receptors, modulating biological pathways.
Comparison with Similar Compounds
Key Observations:
Solubility: The 1,3-dioxolane group in the target compound improves aqueous solubility compared to non-polar analogues like the tert-butyl-substituted derivatives .
Reactivity: Boronate esters with aminoalkyl substituents (e.g., dimethylamino or diethylamino) exhibit higher nucleophilic reactivity due to electron-donating effects, whereas the dioxolane group stabilizes the boron center through steric shielding .
Biological Activity: Piperidinylamino derivatives (e.g., CAS 913388-67-7) show superior binding affinity to serine proteases compared to the target compound, likely due to the piperidine ring’s conformational flexibility .
Biological Activity
The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester (CAS No. 906000-55-3) is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
- Molecular Formula : C19H26BNO6
- Molecular Weight : 375.22 g/mol
- Structural Characteristics : The compound features an indole core, a boron moiety, and a dioxolane ring which may contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, related compounds have shown significant inhibitory effects on integrase strand transfer with IC50 values around 32.37 μM. These findings suggest that modifications in the indole structure can enhance antiviral properties by improving binding affinity to the integrase active site through chelation with metal ions .
Antitumor Activity
Indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain indole derivatives exhibited high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The selectivity of action indicates potential for further development as anticancer agents .
Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1d | COLO201 | 15 |
| 1d | MDA-MB-231 | 25 |
| 1c | A549 | >30 |
| 1e | SK-BR-3 | >30 |
Antioxidant Activity
The antioxidant properties of indole derivatives have also been investigated using various assays such as DPPH and ORAC. The presence of hydroxyl groups on the arylidene ring has been correlated with enhanced antioxidant capacity. For example, certain derivatives demonstrated significant radical-scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Table 2: Antioxidant Activity of Indole Derivatives
| Compound | DPPH (µmolTE/g) | FRAP (µmolTE/g) | ORAC (µmolTE/g) |
|---|---|---|---|
| 4 | 8.71 ± 1.85 | 34.56 ± 1.2 | - |
| 5 | 59.21 ± 1.0 | 960.94 ± 7.1 | 21031.02 ± 31.03 |
| 6 | 233.16 ± 5.7 | 1559.13 ± 11.5 | 35124.02 ± 64.55 |
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is influenced by their structural features:
- Substituents : The introduction of different substituents on the indole core can significantly affect both antiviral and anticancer activities.
- Boron Moiety : The presence of boron may enhance interactions with biological targets, potentially increasing efficacy against viral and cancer cells.
Case Studies
In a recent investigation into the SAR of indole derivatives, modifications to the indole structure led to varying degrees of biological activity:
- Compound Optimization : Structural optimizations were performed on lead compounds to enhance integrase inhibitory effects, leading to promising candidates for further development.
Q & A
Q. What are the recommended synthetic routes for preparing this indole-boronic ester derivative, and how can reaction conditions be optimized?
The synthesis of indole-boronic esters typically involves multi-step protocols. For example, outlines a reflux method using acetic acid and sodium acetate for analogous indole derivatives, followed by recrystallization (DMF/acetic acid). For this compound, introducing the borono and dioxolane-propyl groups may require Suzuki-Miyaura coupling (boronic acid intermediates) or protection/deprotection strategies for the dioxolane moiety. Optimization should focus on temperature control (e.g., 80–100°C for coupling reactions) and stoichiometric ratios (1.1:1 molar excess of formyl intermediates, as in ) to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?
Key techniques include:
- HPLC (for purity assessment; recommends USP40 protocols for impurity profiling).
- FTIR to confirm ester (C=O stretch ~1700 cm⁻¹) and boronic acid (B-O ~1350 cm⁻¹) functionalities.
- NMR (¹H, ¹³C, and ¹¹B) for structural elucidation. For example, provides NMR data for ethyl indole esters, which can guide assignments. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotameric forms of the tert-butyl ester or dioxolane ring puckering. Use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .
Q. What safety precautions are essential when handling this compound in the lab?
While specific safety data are unavailable, structurally similar indole derivatives ( ) require:
- PPE (gloves, goggles) due to potential skin/eye irritation.
- Fume hood use during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid in ).
- Emergency protocols: Flush eyes with water for 15+ minutes and seek medical aid if exposed .
Advanced Research Questions
Q. How can the boronic acid group’s reactivity be leveraged for targeted functionalization in drug discovery?
The boronic acid moiety enables Suzuki-Miyaura cross-coupling for biaryl formation ( ). For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can introduce pharmacophores. However, steric hindrance from the tert-butyl ester may necessitate bulky ligands (e.g., SPhos) to enhance reactivity. Monitor reaction progress via TLC or LC-MS to optimize yields .
Q. What strategies are effective for analyzing and mitigating impurities in scaled-up synthesis?
highlights USP40 protocols for propylene glycol ester impurities, which are relevant to dioxolane-containing compounds. Implement:
- HPLC-MS to detect byproducts (e.g., hydrolyzed dioxolane or de-esterified intermediates).
- KF titration to control water content (<0.1%), as moisture can hydrolyze boronic esters.
- Recrystallization optimization (e.g., gradient cooling in DMF/EtOAc) to remove hydrophobic impurities .
Q. How do steric and electronic effects of the tert-butyl ester influence the compound’s stability and reactivity?
The tert-butyl group enhances steric protection of the ester carbonyl, reducing hydrolysis rates compared to methyl/ethyl esters ( ). However, its bulkiness may hinder nucleophilic attack in coupling reactions. Computational studies (e.g., DFT on transition states) can quantify steric effects. Experimentally, compare reaction rates with tert-butyl vs. methyl esters under identical conditions to validate electronic contributions .
Q. What mechanistic insights can be gained from studying the dioxolane-propyl group’s role in biological interactions?
The dioxolane ring may act as a hydrogen-bond acceptor or mimic carbohydrate moieties. Use SPR or ITC to assess binding affinity with target proteins (e.g., lectins). Compare with analogues lacking the dioxolane group ( ) to isolate its contribution to pharmacokinetics (e.g., logP, solubility) .
Methodological Tables
Table 1: Key Reaction Parameters for Suzuki Coupling
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | Na₂CO₃ | |
| Solvent | DME/H₂O (3:1) | |
| Temperature | 80°C | |
| Reaction Time | 12–24 h |
Table 2: Analytical Techniques for Impurity Profiling
| Technique | Target Impurity | Detection Limit | Reference |
|---|---|---|---|
| HPLC-MS | Hydrolyzed boronic acid | 0.1% | |
| FTIR | Ester degradation | 1% | |
| KF Titration | Water content | 0.01% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
